

A Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid

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Compound of Interest

Compound Name: 4-Carboxy-2-nitrophenylboronic acid

Cat. No.: B1203773

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Carboxy-2-nitrophenylboronic acid**, a valuable reagent in modern organic synthesis. This document outlines its chemical and physical properties, safety information, and its primary applications, with a focus on its role in cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related arylboronic acids to provide a functional framework for its use in a research and development setting.

Core Properties and Data

4-Carboxy-2-nitrophenylboronic acid is a bifunctional organic compound containing both a carboxylic acid and a boronic acid group, with a nitro group positioned ortho to the boronic acid. This substitution pattern influences the electronic properties and steric environment of the reactive sites, making it a unique building block for the synthesis of complex molecules.

Physicochemical Data

The key quantitative properties of **4-Carboxy-2-nitrophenylboronic acid** are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical constants like melting point and solubility are not consistently reported in the literature for this specific compound and may require empirical determination.

Property	Value	Citation
Molecular Formula	C ₇ H ₆ BNO ₆	[1]
Molecular Weight	210.9 g/mol	[1]
IUPAC Name	4-(dihydroxyboryl)-3-nitrobenzoic acid	
CAS Number	85107-54-6	[1]
Physical Form	Solid	
Purity (Typical)	≥97%	
Storage Conditions	Inert atmosphere, room temperature	

Safety and Handling

4-Carboxy-2-nitrophenylboronic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Statements	Precautionary Statements
Acute Toxicity / Irritation	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Applications and Protocols

Arylboronic acids are cornerstone reagents in organic chemistry, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-

carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide or triflate, and it is a fundamental tool in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

While a specific, validated protocol for **4-Carboxy-2-nitrophenylboronic acid** is not readily available, the following represents a generalized experimental protocol for a Suzuki-Miyaura reaction, which can be adapted for this reagent. Optimization of catalyst, ligand, base, and solvent may be required.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound via the cross-coupling of an aryl halide with **4-Carboxy-2-nitrophenylboronic acid**.

Materials:

- **4-Carboxy-2-nitrophenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
- Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
- Inert gas (Nitrogen or Argon)

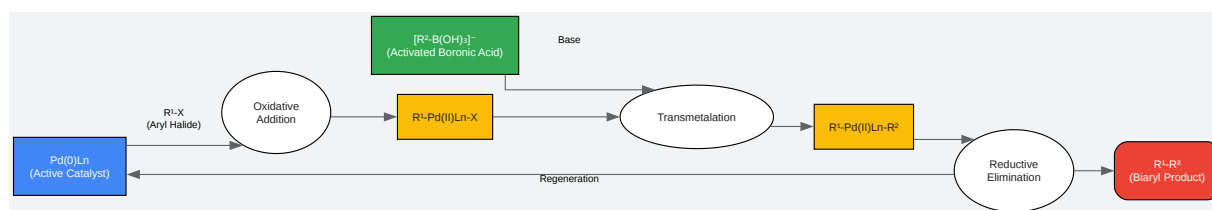
Procedure:

- To a reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), **4-Carboxy-2-nitrophenylboronic acid** (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
- Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

- Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

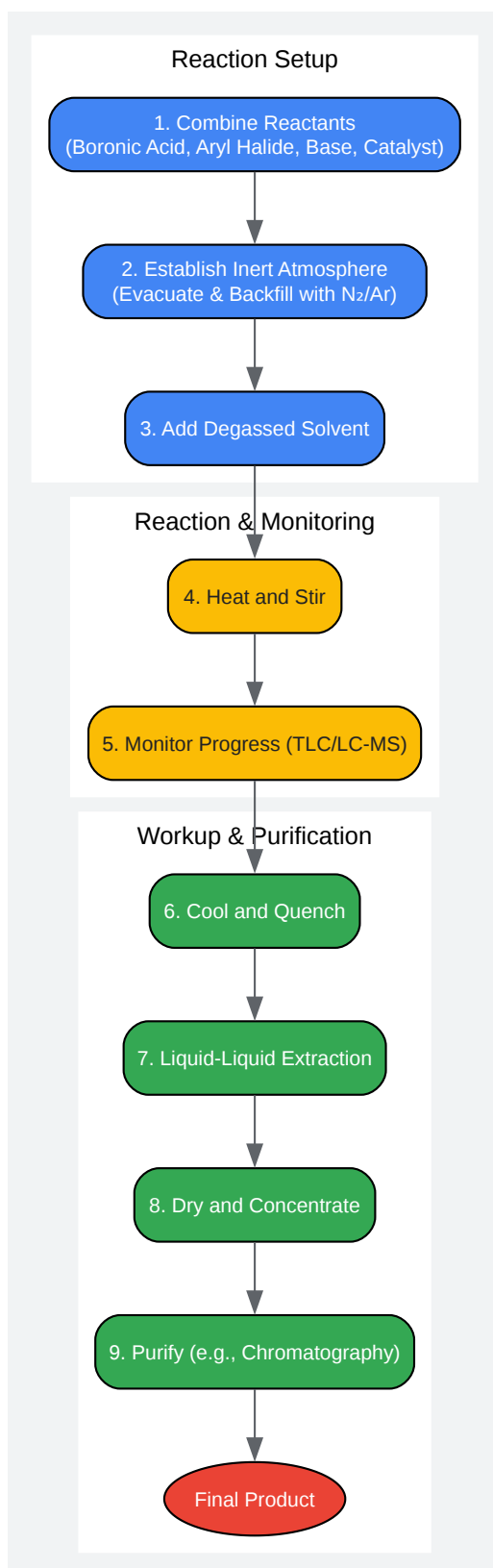
Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical processes associated with the use of **4-Carboxy-2-nitrophenylboronic acid**.



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Suzuki-Miyaura Catalytic Cycle



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General Suzuki Coupling Workflow

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References

- 1. scbt.com [scbt.com]
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